![molecular formula C14H17N5O2S B2369889 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1211134-19-8](/img/structure/B2369889.png)
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
is a small-molecule compound. It contains a 1,3,4-oxadiazol ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazol ring and a thiadiazol ring. The presence of these two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Scientific Research Applications
- The compound’s oxadiazole and thiadiazole rings contribute to its antibacterial potential. Researchers have explored derivatives of these heterocyclic rings for their ability to combat bacterial infections .
- 1,3,4-Oxadiazole derivatives have shown promise as anticancer agents. By inhibiting specific cancer biological targets (such as telomerase activity, HDAC, thymidylate synthase, and thymidine phosphorylase), they may play a role in cancer therapy .
- The compound’s structural features suggest it might exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways and cytokine regulation could provide valuable insights .
- Oxidative stress plays a crucial role in various diseases. The compound’s potential as an antioxidant could be explored in vitro and in vivo .
- Given the global importance of antiviral drugs, evaluating the compound’s antiviral activity against specific viruses (e.g., influenza, herpes) could be worthwhile .
- The compound’s unique structure makes it an interesting synthon for designing novel drugs. Medicinal chemists could explore modifications to enhance its pharmacological properties .
Antibacterial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antioxidant Activity
Antiviral Applications
Drug Discovery and Medicinal Chemistry
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-8-11(22-18-15-8)14(20)19-6-4-10(5-7-19)13-17-16-12(21-13)9-2-3-9/h9-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQPLZLAYNHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.